REACTION_CXSMILES
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Br[C:2]1[CH:3]=[CH:4][C:5]([F:8])=[N:6][CH:7]=1.[N:9]1[CH:14]=[CH:13][C:12](B(O)O)=[CH:11][CH:10]=1>>[F:8][C:5]1[N:6]=[CH:7][C:2]([C:12]2[CH:13]=[CH:14][N:9]=[CH:10][CH:11]=2)=[CH:3][CH:4]=1
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Name
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|
Quantity
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881 mg
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Type
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reactant
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Smiles
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BrC=1C=CC(=NC1)F
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Name
|
|
Quantity
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979 mg
|
Type
|
reactant
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Smiles
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N1=CC=C(C=C1)B(O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was purified by silica gel chromatography (10% ethanol in ethyl acetate, Rf=0.32) instead of preparative HPLC
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Name
|
|
Type
|
|
Smiles
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FC1=CC=C(C=N1)C1=CC=NC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |